molecular formula C13H19N B11904244 (1S)-1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 84010-73-1

(1S)-1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11904244
CAS No.: 84010-73-1
M. Wt: 189.30 g/mol
InChI Key: LCDYBYNFNGTEKK-ZDUSSCGKSA-N
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Description

(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline compounds.

Scientific Research Applications

(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A non-chiral analog with similar structural features.

    1-Isobutyl-1,2,3,4-tetrahydroisoquinoline: The racemic mixture of the compound.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a methyl group instead of an isobutyl group.

Uniqueness

(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This chiral specificity can lead to distinct pharmacological and biological properties compared to its non-chiral or racemic counterparts.

Properties

CAS No.

84010-73-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1S)-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10,13-14H,7-9H2,1-2H3/t13-/m0/s1

InChI Key

LCDYBYNFNGTEKK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@H]1C2=CC=CC=C2CCN1

Canonical SMILES

CC(C)CC1C2=CC=CC=C2CCN1

Origin of Product

United States

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